molecular formula C17H11N7O3S B465002 (4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

(4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Cat. No.: B465002
M. Wt: 393.4g/mol
InChI Key: TWOZAMMNLKUECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the reaction of 2-cyanophenylhydrazine with 4-nitrobenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate then undergoes cyclization with a thioamide to form the final pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, amines, and nitro compounds, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in immune cells. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
  • (4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Uniqueness

What sets (4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE apart from similar compounds is its unique combination of functional groups. The presence of both a cyano group and a nitrophenyl group provides it with distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H11N7O3S

Molecular Weight

393.4g/mol

IUPAC Name

4-[(2-cyanophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C17H11N7O3S/c18-9-11-3-1-2-4-13(11)20-21-15-14(22-23(16(15)25)17(19)28)10-5-7-12(8-6-10)24(26)27/h1-8,22H,(H2,19,28)

InChI Key

TWOZAMMNLKUECH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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